3-acetyl-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
3-acetyl-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of acetyl, cyanopyridine, piperidine, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyanopyridine group: This step often involves nucleophilic substitution reactions.
Attachment of the benzenesulfonamide group: This is typically done through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial techniques include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to amines or alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic ring and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-acetyl-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-acetyl-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-acetyl-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide: shares similarities with other compounds that have piperidine, cyanopyridine, or benzenesulfonamide groups.
Piperidine derivatives: These compounds are widely used in pharmaceuticals due to their biological activity.
Cyanopyridine derivatives: These are known for their applications in medicinal chemistry.
Benzenesulfonamide derivatives: These compounds are often used as enzyme inhibitors.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological activities and chemical properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-acetyl-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-15(25)17-4-2-6-19(12-17)28(26,27)23-14-16-7-10-24(11-8-16)20-18(13-21)5-3-9-22-20/h2-6,9,12,16,23H,7-8,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOUFXFDMHQQAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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